molecular formula C7H8ClN3 B11913972 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine

4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11913972
M. Wt: 169.61 g/mol
InChI Key: AFNWRAUAORCXAB-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and its role as an intermediate in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of diethyl malonate with allyl bromide to form an intermediate, which then undergoes cyclization with amidine to form the pyrimidine ring . The chlorination step is often carried out using phosphorus oxychloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

4-chloro-2-methyl-5,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H8ClN3/c1-4-10-6(8)5-2-3-9-7(5)11-4/h3,7H,2H2,1H3,(H,10,11)

InChI Key

AFNWRAUAORCXAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2C(=C(N1)Cl)CC=N2

Origin of Product

United States

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